Sucnr1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

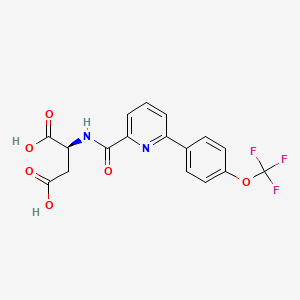

C17H13F3N2O6 |

|---|---|

Molecular Weight |

398.29 g/mol |

IUPAC Name |

(2S)-2-[[6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonyl]amino]butanedioic acid |

InChI |

InChI=1S/C17H13F3N2O6/c18-17(19,20)28-10-6-4-9(5-7-10)11-2-1-3-12(21-11)15(25)22-13(16(26)27)8-14(23)24/h1-7,13H,8H2,(H,22,25)(H,23,24)(H,26,27)/t13-/m0/s1 |

InChI Key |

TUTOXIPIHTUWDS-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC(=NC(=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NC(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Sucnr1-IN-2?

An In-Depth Technical Guide to Sucnr1-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological context of this compound, a known inhibitor of the Succinate Receptor 1 (SUCNR1). This document collates available data on its structure, summarizes the activity of related compounds, and illustrates the key signaling pathways it modulates.

Chemical Structure of this compound

This compound is a small molecule inhibitor of the SUCNR1 receptor. Its chemical identity is defined by the following properties:

-

Chemical Name: (2S)-2-[[4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-yl]formamido]pentanedioic acid

-

Molecular Formula: C₁₇H₁₃F₃N₂O₆[1]

-

Molecular Weight: 398.29 g/mol [1]

-

SMILES String: OC(C--INVALID-LINK--NC(C1=NC(C2=CC=C(C=C2)OC(F)(F)F)=CC=C1)=O)=O[1]

2D Chemical Structure:

Caption: 2D chemical structure of this compound.

Biological Activity and Quantitative Data

This compound is identified as an inhibitor of the Succinate Receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91). It is noted for its potential application in the study of neurodegenerative diseases and neuroinflammation. While specific quantitative data such as IC₅₀ or Kᵢ values for this compound are not detailed in the available literature, data for other known SUCNR1 modulators provides a valuable comparative context for researchers.

Table 1: Quantitative Activity of Selected SUCNR1 Modulators

| Compound Name | Type | Target Species | Assay Type | Value | Reference(s) |

| SUCNR1-IN-1 | Inhibitor | Human | IC₅₀ | 88 nM | |

| hGPR91 antagonist 1 (Cpd 4c) | Antagonist | Human | IC₅₀ | 7 nM | |

| hGPR91 antagonist 3 (Cpd 5g) | Antagonist | Human | IC₅₀ | 35 nM | |

| hGPR91 antagonist 3 (Cpd 5g) | Antagonist | Rat | IC₅₀ | 135 nM | |

| NF-56-EJ40 | Antagonist | Human | IC₅₀ | 25 nM | |

| NF-56-EJ40 | Antagonist | Human | Kᵢ | 33 nM | |

| cis-Epoxysuccinic acid | Agonist | Not Specified | EC₅₀ (cAMP) | 2.7 µM | |

| Succinate/succinate antagonist 1 | Antagonist | Not Specified | IC₅₀ | 20 µM |

Experimental Protocols and Methodologies

Detailed experimental protocols for the characterization of this compound are not publicly available. However, a generalized workflow for evaluating the activity of a putative SUCNR1 inhibitor can be constructed based on standard methodologies reported for other compounds targeting this receptor.

Generalized Workflow for Characterizing a SUCNR1 Inhibitor

The following diagram outlines a typical experimental workflow to determine the efficacy and mechanism of action of a compound like this compound.

Caption: Generalized workflow for SUCNR1 inhibitor characterization.

Key Methodologies:

-

Calcium Mobilization Assay: SUCNR1 activation via the Gq pathway leads to intracellular calcium release. In this assay, cells expressing SUCNR1 are loaded with a calcium-sensitive dye (e.g., Fura-2 AM). The ability of this compound to block succinate-induced fluorescence changes would be measured to quantify its antagonist activity.

-

cAMP Inhibition Assay: The Gi-coupled pathway of SUCNR1 inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Cells are stimulated with an agent like forskolin to elevate cAMP, and the ability of succinate to reduce these levels is measured. The potency of this compound would be determined by its ability to reverse the succinate-mediated inhibition.

-

Western Blot for Downstream Signaling: Activation of SUCNR1 can lead to the phosphorylation of kinases such as ERK and AKT. An experimental protocol would involve treating SUCNR1-expressing cells with succinate in the presence and absence of varying concentrations of this compound. Cell lysates would then be analyzed by Western blot using antibodies specific for phosphorylated ERK (pERK) and AKT (pAKT) to determine if the inhibitor blocks these downstream events.

SUCNR1 Signaling Pathways

SUCNR1 is a pleiotropic receptor that couples to distinct G-protein signaling cascades, primarily Gᵢ and Gᵩ, depending on the cell type and context. This dual signaling capacity allows it to regulate a wide array of physiological and pathological processes, from inflammation and immune responses to metabolic homeostasis.

The following diagram illustrates the primary signaling pathways initiated by SUCNR1 activation and indicates the point of inhibition by antagonists like this compound.

Caption: SUCNR1 receptor signaling pathways and point of inhibition.

References

Unveiling the Activity of a Selective SUCNR1 Antagonist: A Technical Guide

Disclaimer: As of late 2025, detailed public information, including specific quantitative data and experimental protocols for a compound designated "Sucnr1-IN-2," is not available in the scientific literature or public databases. Therefore, this document serves as a comprehensive technical guide and whitepaper outlining the established methodologies and signaling pathways relevant to the characterization of any novel selective antagonist of the Succinate Receptor 1 (SUCNR1), using data from known SUCNR1 modulators as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals working on SUCNR1-targeted therapeutics.

Introduction to SUCNR1

Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Under normal physiological conditions, extracellular succinate levels are low. However, in pathological states such as hypoxia, ischemia, and inflammation, extracellular succinate concentrations rise, activating SUCNR1.[2] This receptor is coupled to both Gi/o and Gq/11 signaling pathways, leading to a variety of cellular responses, making it a promising therapeutic target for a range of diseases including inflammation, metabolic disorders, and fibrosis.[2][3] The development of selective SUCNR1 antagonists is therefore of significant interest for modulating these pathological processes.

SUCNR1 Signaling Pathways

The activation of SUCNR1 by succinate initiates two primary signaling cascades: the Gαi/o pathway and the Gαq/11 pathway. A selective antagonist would block these downstream effects.

-

Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq/11 Pathway: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

A secondary signaling event common to many GPCRs is the recruitment of β-arrestin proteins to the activated receptor, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.

Quantitative Data for Known SUCNR1 Antagonists

While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for other well-characterized SUCNR1 antagonists to provide a comparative framework.

| Compound | Target Species | Assay Type | IC50 | Ki | Reference |

| NF-56-EJ40 | Human | cAMP Inhibition | 25 nM | 33 nM | MedChemExpress |

| hGPR91 antagonist 1 (4c) | Human | Not Specified | 7 nM | - | MedChemExpress |

| SUCNR1-IN-1 (Compound 20) | Human | Not Specified | 88 nM | - | MedChemExpress |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize a selective SUCNR1 antagonist.

Calcium Mobilization Assay

This assay is a primary functional screen to determine the antagonist's ability to block the succinate-induced, Gαq-mediated calcium release.

Objective: To measure the dose-dependent inhibition of succinate-induced intracellular calcium mobilization by the test antagonist.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human SUCNR1.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Succinate (agonist).

-

Test antagonist (e.g., this compound).

-

A fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the SUCNR1-expressing cells into 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test antagonist in assay buffer. Also, prepare a stock solution of succinate at a concentration that elicits a submaximal response (EC80).

-

Antagonist Incubation: Wash the cells with assay buffer and add the diluted antagonist solutions to the plate. Incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for each well.

-

Agonist Addition and Reading: Add the succinate solution to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Plot the antagonist concentration against the inhibition of the succinate response to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay determines if the antagonist can block the interaction of β-arrestin with the activated SUCNR1.

Objective: To quantify the ability of the antagonist to inhibit succinate-induced β-arrestin recruitment to the SUCNR1 receptor.

Materials:

-

Cells engineered for a β-arrestin recruitment assay, such as the PathHunter® β-arrestin assay (DiscoverX), where the receptor is tagged with a ProLink™ fragment and β-arrestin is tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Succinate (agonist).

-

Test antagonist.

-

Assay buffer and detection reagents specific to the assay technology.

Protocol:

-

Cell Plating: Plate the engineered cells in a 384-well white-walled plate and incubate.

-

Antagonist Addition: Add serial dilutions of the test antagonist to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Add a fixed concentration of succinate (EC80) to the wells to stimulate β-arrestin recruitment. Incubate for 60-90 minutes.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.

-

Luminescence Reading: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Calculate the percentage of inhibition for each antagonist concentration and fit the data to a dose-response curve to determine the IC50.[4]

Conclusion

While specific details for "this compound" remain elusive, this guide provides a robust framework for the characterization of any selective SUCNR1 antagonist. By employing assays such as calcium mobilization and β-arrestin recruitment, researchers can effectively determine the potency and mechanism of action of novel compounds targeting the SUCNR1 receptor. The continued development of selective antagonists will be crucial for elucidating the therapeutic potential of modulating the succinate-SUCNR1 signaling axis in a variety of disease states.

References

- 1. SUCNR1 - Wikipedia [en.wikipedia.org]

- 2. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of Sucnr1-IN-2: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

The succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases.[1] The development of selective antagonists for this receptor is a key area of research. This document provides a technical guide to the in vitro characterization of a novel SUCNR1 antagonist, Sucnr1-IN-2. The following sections detail the experimental protocols and data related to its binding affinity, functional activity, and mechanism of action.

SUCNR1 Signaling Pathways

SUCNR1 is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[2][3] Upon activation, SUCNR1 can couple to both Gαi and Gαq protein subunits, leading to the initiation of distinct downstream signaling cascades.[3][4] Gαi coupling results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, Gαq activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]) concentrations. The specific signaling pathway that is activated can be cell-type dependent.

Figure 1. SUCNR1 signaling pathways.

Quantitative Data Summary

The in vitro activity of this compound was assessed through a series of binding and functional assays. The data is summarized in the tables below.

Table 1: Binding Affinity of this compound

| Assay Type | Receptor | Kd (nM) |

| Radioligand Binding | Human SUCNR1 | 33 |

| NanoBRET Saturation Binding | Human SUCNR1 | 300 |

Kd: Dissociation constant

Table 2: Functional Antagonism of this compound

| Assay Type | Cell Line | Ligand | IC50 (nM) |

| [35S]GTPγS Assay | HEK293 | Succinate | 50 |

| cAMP Assay | THP1 | Succinate | - |

| Calcium Mobilization | THP1 | Succinate | - |

IC50: Half maximal inhibitory concentration. Data for cAMP and Calcium Mobilization assays with NF-56-EJ40, a known SUCNR1 antagonist, showed inhibition of succinate-induced signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow:

Figure 2. Radioligand binding assay workflow.

Protocol:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing human SUCNR1 are prepared.

-

Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand [3H]NF-56-EJ40 and varying concentrations of the unlabeled antagonist (this compound).

-

Incubation: Incubate the reaction mixture at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki).

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this exchange. Antagonists will inhibit the agonist-induced increase in [35S]GTPγS binding.

Workflow:

Figure 3. [35S]GTPγS binding assay workflow.

Protocol:

-

Membrane Preparation: Use membranes from cells expressing SUCNR1.

-

Reaction Mixture: In a 96-well plate, combine membranes, a fixed concentration of succinate (agonist), and varying concentrations of this compound.

-

Initiate Reaction: Add a solution containing GDP and [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate to allow for G protein activation and [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction and separate the bound [35S]GTPγS from the free form by rapid filtration.

-

Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to assess target engagement in a cellular environment. The binding of a ligand to its target protein often leads to a change in the protein's thermal stability.

Protocol:

-

Cell Treatment: Treat intact cells (e.g., NRK-52E) with either vehicle or this compound.

-

Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation: Separate the aggregated proteins from the soluble fraction by centrifugation.

-

Protein Detection: Analyze the amount of soluble SUCNR1 remaining in the supernatant at each temperature using methods like Western blotting or ELISA.

-

Data Analysis: A shift in the melting curve of SUCNR1 in the presence of this compound compared to the vehicle control indicates direct binding of the compound to the receptor in the cells.

Conclusion

The in vitro characterization of this compound demonstrates its potent binding to the human SUCNR1 receptor and its ability to antagonize succinate-induced G protein activation. The provided protocols offer a robust framework for the continued investigation of this and other novel SUCNR1 antagonists, which hold therapeutic promise for a variety of disease states. Further studies will be required to fully elucidate the compound's selectivity and in vivo efficacy.

References

- 1. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SUCNR1 - Wikipedia [en.wikipedia.org]

- 3. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Succinate Receptor 1: A Technical Guide to Target Engagement and Binding Affinity of Modulators, with Reference to Sucnr1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that has emerged as a compelling therapeutic target for a range of pathologies including neurodegenerative diseases, metabolic disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the methodologies employed to characterize the target engagement and binding affinity of SUCNR1 modulators. While specific quantitative data for the inhibitor Sucnr1-IN-2 are not extensively available in the public domain, this document outlines the established experimental frameworks and provides a comparative landscape of known SUCNR1 ligands, thereby equipping researchers with the necessary knowledge to investigate novel compounds like this compound.

Introduction to SUCNR1 (GPR91)

SUCNR1 is a class A GPCR activated by the Krebs cycle intermediate, succinate. Its activation is linked to various physiological and pathophysiological processes. The receptor primarily couples to Gi/o and Gq G proteins, leading to downstream signaling cascades that modulate cellular function. Given its role in a variety of diseases, the development of selective agonists and antagonists for SUCNR1 is of significant interest in drug discovery. This compound has been identified as an inhibitor of SUCNR1, with potential applications in the study of neuroinflammation.[1] The molecular formula for this compound is C17H13F3N2O6, and it has a molecular weight of 398.29.

SUCNR1 Signaling Pathways

Upon activation by succinate, SUCNR1 initiates a cascade of intracellular events through its coupling with heterotrimeric G proteins. The primary signaling pathways include:

-

Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gq Pathway: Coupling to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations ([Ca2+]) and activation of protein kinase C (PKC).

These pathways can trigger a multitude of cellular responses, including modulation of inflammation, cell migration, and metabolic regulation.

Experimental Protocols for Target Engagement and Binding Affinity

A variety of in vitro and cell-based assays are utilized to determine the target engagement and binding affinity of compounds for SUCNR1.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of a compound's ability to bind to the receptor.

-

Principle: A radiolabeled ligand (e.g., [3H]NF-56-EJ40) with known affinity for SUCNR1 is incubated with a preparation of cells or membranes expressing the receptor. The displacement of the radioligand by a non-labeled test compound (like this compound) is measured to determine the test compound's binding affinity (Ki).

-

Methodology:

-

Membrane Preparation: HEK293 cells stably expressing human SUCNR1 are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

-

Binding Reaction: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the downstream consequences of receptor activation or inhibition.

-

Principle: This assay measures the ability of a compound to modulate the Gi/o-mediated inhibition of cAMP production.

-

Methodology:

-

Cell Culture: Cells expressing SUCNR1 (e.g., CHO-K1 or HEK293) are seeded in multi-well plates.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by incubation with forskolin (an adenylyl cyclase activator) and the test compound.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

-

Data Analysis: For an antagonist like this compound, the assay would be run in the presence of an agonist (succinate) to determine the IC50 value for the inhibition of the agonist's effect.

-

-

Principle: This assay measures the Gq-mediated increase in intracellular calcium concentration upon receptor activation.

-

Methodology:

-

Cell Loading: Cells expressing SUCNR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measurement: The baseline fluorescence is measured. The cells are then stimulated with an agonist in the presence or absence of the test antagonist.

-

Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is monitored in real-time using a fluorescence plate reader or a fluorometric imaging system.

-

Data Analysis: The IC50 for an antagonist is determined by its ability to block the agonist-induced calcium flux.

-

Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is a powerful method to confirm direct target engagement in a cellular environment. The binding of a ligand to its target protein often leads to a change in the protein's thermal stability.

-

Methodology:

-

Compound Treatment: Intact cells are treated with the test compound or vehicle.

-

Heating: The cell suspensions are heated at various temperatures.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

-

Detection: The amount of soluble SUCNR1 remaining in the supernatant is quantified by methods such as Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve of SUCNR1 in the presence of the compound compared to the vehicle control indicates target engagement.

-

Quantitative Data for Known SUCNR1 Modulators

To provide a framework for evaluating novel inhibitors like this compound, the following table summarizes the binding affinity and potency of several known SUCNR1 modulators.

| Compound Name | Modality | Species | Assay Type | Value (IC50/Ki/EC50) | Reference |

| Antagonists | |||||

| NF-56-EJ40 | Antagonist | Human | Radioligand Binding | Ki: 33 nM | [2] |

| NF-56-EJ40 | Antagonist | Human | Functional (cAMP) | IC50: 25 nM | [2] |

| hGPR91 antagonist 1 (Compound 4c) | Antagonist | Human | Functional | IC50: 7 nM | MedChemExpress |

| Succinate/succinate receptor antagonist 1 | Antagonist | - | Functional | IC50: 20 µM | [3] |

| Agonists | |||||

| Succinate | Agonist | Human | Functional (cAMP) | EC50: 29 µM | |

| cis-Epoxysuccinic acid | Agonist | Human | Functional (cAMP) | EC50: 2.7 µM | |

| cis-Epoxysuccinic acid | Agonist | Human | Functional (Ca2+) | EC50: 191 µM |

Conclusion and Future Directions

While specific target engagement and binding affinity data for this compound are not yet widely published, this technical guide provides a robust framework for its characterization. The detailed experimental protocols for radioligand binding, functional cAMP and calcium mobilization assays, and cellular thermal shift assays offer a clear path for researchers to determine the potency and mechanism of action of this and other novel SUCNR1 inhibitors. The comparative data from known modulators serve as a valuable benchmark for these investigations. Future studies should focus on elucidating the precise binding kinetics and functional consequences of SUCNR1 inhibition by this compound to fully understand its therapeutic potential in neuroinflammatory and other SUCNR1-mediated diseases.

References

Pharmacological Profile of a Novel SUCNR1 Inhibitor: Sucnr1-IN-2

This technical guide provides a comprehensive overview of the pharmacological profile of Sucnr1-IN-2, a novel antagonist of the Succinate Receptor 1 (SUCNR1). SUCNR1, formerly known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Extracellular succinate can act as a signaling molecule, particularly under conditions of metabolic stress such as hypoxia and inflammation, by activating SUCNR1.[2][3] This receptor is implicated in a variety of physiological and pathological processes, including hypertension, diabetes, inflammation, and angiogenesis, making it a compelling target for therapeutic intervention.[4][5]

Mechanism of Action

This compound is a competitive antagonist of the human SUCNR1. It binds to the receptor and blocks the downstream signaling induced by the endogenous ligand, succinate. SUCNR1 primarily couples to Gi and Gq proteins. Activation of the Gi pathway leads to a decrease in intracellular cyclic AMP (cAMP) levels, while Gq activation results in an increase in intracellular calcium ([Ca2+]i) mobilization. This compound effectively inhibits both of these signaling cascades.

Signaling Pathway of SUCNR1

The following diagram illustrates the primary signaling pathways activated by succinate through SUCNR1, which are the targets of inhibition by this compound.

Caption: SUCNR1 signaling pathways initiated by succinate and inhibited by this compound.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized through a series of biochemical and cell-based assays.

Binding Affinity

The binding affinity of this compound to human SUCNR1 was determined using a radioligand displacement assay.

| Compound | Receptor | Ki (nM) |

| This compound | Human SUCNR1 | 15.2 ± 2.5 |

Functional Antagonism

The functional antagonist activity of this compound was assessed by its ability to inhibit succinate-induced signaling in cells recombinantly expressing human SUCNR1.

| Assay | Cell Line | Agonist | This compound IC50 (nM) |

| cAMP Assay | HEK293-hSUCNR1 | Succinate (EC80) | 25.8 ± 4.1 |

| Assay | Cell Line | Agonist | This compound IC50 (nM) |

| Calcium Flux Assay | CHO-hSUCNR1 | Succinate (EC80) | 31.5 ± 5.3 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human SUCNR1.

Methodology:

-

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing human SUCNR1.

-

Binding Reaction: Membranes were incubated with a fixed concentration of [3H]-succinate and increasing concentrations of this compound in a binding buffer.

-

Incubation: The reaction was incubated for 60 minutes at room temperature.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

-

Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The IC50 value was determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Assay

Objective: To measure the ability of this compound to inhibit succinate-mediated reduction of cAMP.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human SUCNR1 were plated in 96-well plates.

-

Pre-treatment: Cells were pre-incubated with increasing concentrations of this compound for 15 minutes.

-

Stimulation: Cells were then stimulated with a fixed concentration of succinate (at its EC80) in the presence of forskolin for 30 minutes.

-

Lysis and Detection: Cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).

-

Data Analysis: The IC50 value was determined from the concentration-response curve.

Calcium Flux Assay

Objective: To assess the inhibitory effect of this compound on succinate-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture: CHO cells stably expressing human SUCNR1 were plated in 96-well plates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

-

Compound Addition: The plate was placed in a fluorescence plate reader, and baseline fluorescence was recorded before the addition of increasing concentrations of this compound.

-

Agonist Stimulation: After a short pre-incubation with the antagonist, a fixed concentration of succinate (at its EC80) was added.

-

Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium concentration, were monitored in real-time.

-

Data Analysis: The IC50 value was calculated from the concentration-dependent inhibition of the calcium response.

Caption: Experimental workflow for the in vitro calcium flux assay.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a mouse model of diet-induced obesity, a condition where SUCNR1 has been shown to play a role in metabolic dysregulation.

Efficacy in a Model of Diet-Induced Obesity

Mice with diet-induced obesity exhibited impaired glucose tolerance. Treatment with this compound demonstrated a significant improvement in glucose handling.

| Animal Model | Treatment | Dose | Effect on Glucose Tolerance (AUC) |

| Diet-Induced Obese Mice | This compound | 30 mg/kg, p.o. | 25% reduction vs. vehicle |

Pharmacokinetics

The pharmacokinetic profile of this compound was determined in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) dose.

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| T1/2 (h) | 2.5 | 4.1 |

| Cmax (ng/mL) | 580 | 350 |

| Tmax (h) | 0.1 | 1.0 |

| AUClast (h*ng/mL) | 950 | 1850 |

| Bioavailability (%) | - | 39 |

Selectivity Profile

To assess the selectivity of this compound, the compound was screened against a panel of other GPCRs, ion channels, and enzymes at a concentration of 10 µM. No significant off-target activity (>50% inhibition or activation) was observed, indicating a high degree of selectivity for SUCNR1.

Conclusion

This compound is a potent and selective antagonist of the succinate receptor SUCNR1. It effectively blocks both Gi and Gq mediated signaling pathways in vitro. In vivo, this compound demonstrates efficacy in a disease-relevant model of metabolic dysfunction. The favorable pharmacokinetic profile and high selectivity suggest that this compound is a promising candidate for further preclinical development for the treatment of metabolic and inflammatory diseases where SUCNR1 signaling is implicated.

Caption: Logical flow of the preclinical development of this compound.

References

- 1. SUCNR1 - Wikipedia [en.wikipedia.org]

- 2. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SUCNR1 Inhibition on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Under conditions of cellular stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1.[2] This activation triggers a cascade of downstream signaling events that have been implicated in a variety of physiological and pathological processes, including immune responses, renin secretion, retinal angiogenesis, and insulin secretion.[2][3][4] Consequently, SUCNR1 has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions, diabetic complications, and neurodegenerative diseases.

This technical guide focuses on the effects of SUCNR1 inhibition on its downstream signaling pathways. While specific public domain data on the inhibitor Sucnr1-IN-2 is limited to its identification as a SUCNR1 inhibitor for neuroinflammation research, this document will provide a comprehensive overview of the mechanistic consequences of SUCNR1 antagonism by utilizing data from other well-characterized inhibitors.

SUCNR1 Downstream Signaling Pathways

SUCNR1 is known to couple to both Gi/o and Gq/11 G proteins, leading to the modulation of distinct second messenger systems. The specific G protein engaged can be cell-type dependent, resulting in diverse cellular responses.

Gi/o-Coupled Signaling:

-

Inhibition of Adenylyl Cyclase (AC): Activation of the Gi/o pathway by succinate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels and Other Effectors: The βγ subunits of the Gi/o protein can also directly modulate the activity of various effectors, including ion channels.

Gq/11-Coupled Signaling:

-

Activation of Phospholipase C (PLC): Gq/11 activation stimulates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).

These initial signaling events trigger further downstream cascades, including the mitogen-activated protein kinase (MAPK) pathway, involving kinases such as ERK1/2, and the Akt signaling pathway.

Effects of SUCNR1 Inhibition

SUCNR1 inhibitors, such as this compound, act by blocking the binding of succinate to the receptor, thereby preventing the initiation of these downstream signaling cascades. The primary effects of SUCNR1 antagonism include:

-

Abrogation of Gi/o-mediated cAMP reduction: In the presence of a SUCNR1 antagonist, succinate-induced inhibition of adenylyl cyclase is blocked, leading to a maintenance of intracellular cAMP levels.

-

Prevention of Gq/11-mediated calcium mobilization: SUCNR1 inhibitors prevent the activation of PLC and the subsequent release of intracellular calcium.

-

Inhibition of downstream kinase activation: By blocking the initial G protein-mediated signals, antagonists prevent the subsequent phosphorylation and activation of kinases like ERK1/2 and Akt.

Quantitative Data for Representative SUCNR1 Antagonists

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory activities of other well-characterized SUCNR1 antagonists.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| NF-56-EJ40 | Human SUCNR1 | Not specified | 25 | |

| hGPR91 antagonist 1 (Compound 4c) | Human GPR91 | Not specified | 7 | |

| SUCNR1-IN-1 (Compound 20) | Human SUCNR1 | Not specified | 88 | |

| hGPR91 antagonist 3 (Compound 5g) | Human GPR91 | Not specified | 35 | |

| hGPR91 antagonist 3 (Compound 5g) | Rat GPR91 | Not specified | 135 |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of SUCNR1 inhibitors.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to block succinate-induced increases in intracellular calcium.

-

Cell Culture: Cells endogenously or recombinantly expressing SUCNR1 (e.g., HEK293, CHO, or THP-1 cells) are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Incubation: After washing to remove excess dye, cells are incubated with the test antagonist (e.g., this compound) or vehicle for a predetermined time.

-

Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of a SUCNR1 agonist (e.g., succinate). Fluorescence is then monitored over time to detect changes in intracellular calcium levels.

-

Data Analysis: The increase in fluorescence upon agonist addition is quantified. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

This assay determines the effect of an antagonist on the Gi-mediated inhibition of cAMP production.

-

Cell Culture and Treatment: SUCNR1-expressing cells are plated in 96-well plates. Prior to the assay, cells are typically pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Cells are then incubated with the test antagonist.

-

Agonist Stimulation: An adenylyl cyclase activator (e.g., forskolin) is added to stimulate cAMP production, followed by the addition of a SUCNR1 agonist (succinate).

-

Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The inhibitory effect of succinate on forskolin-stimulated cAMP levels is determined. The ability of the antagonist to reverse this inhibition is then quantified to determine its potency (IC50).

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the impact of SUCNR1 inhibition on downstream MAPK signaling.

-

Cell Culture and Starvation: Cells are grown to near confluency and then serum-starved for several hours to reduce basal kinase activity.

-

Compound Treatment: Cells are pre-incubated with the SUCNR1 antagonist or vehicle before stimulation with succinate for a specific time period (e.g., 5-15 minutes).

-

Cell Lysis and Protein Quantification: Cells are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

Visualizing the Impact of SUCNR1 Inhibition

The following diagrams, generated using Graphviz, illustrate the SUCNR1 signaling pathways and the points of intervention by an antagonist like this compound.

Caption: SUCNR1 signaling pathways and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing a SUCNR1 antagonist.

Conclusion

Inhibition of SUCNR1 presents a compelling strategy for therapeutic intervention in a variety of diseases. While detailed information on this compound is not extensively available in the public domain, the well-established mechanisms of SUCNR1 signaling provide a clear framework for understanding its effects. By blocking both Gi/o and Gq/11-mediated pathways, SUCNR1 antagonists effectively attenuate the downstream consequences of succinate signaling, including the modulation of cAMP, intracellular calcium, and the activation of key protein kinases. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals working to characterize novel SUCNR1 inhibitors and explore their therapeutic potential.

References

A Methodological Guide to Characterizing the Cellular Uptake and Distribution of a Novel SUCNR1 Inhibitor

Disclaimer: As of November 2025, public domain information regarding a specific molecule designated "Sucnr1-IN-2" is not available. The following technical guide is a prospective framework outlining the methodologies and potential outcomes for the preclinical characterization of a hypothetical small molecule inhibitor of the Succinate Receptor 1 (SUCNR1), herein referred to as this compound. This document is intended to serve as a blueprint for researchers and drug development professionals engaged in the study of SUCNR1 pharmacology.

The Succinate Receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), is activated by the Krebs cycle intermediate, succinate.[1] This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, retinal angiogenesis, and metabolic regulation.[1][2][3] Consequently, the development of specific inhibitors for SUCNR1 is of significant therapeutic interest. Understanding the cellular uptake and distribution of such an inhibitor is paramount to optimizing its efficacy and safety profile.

Quantitative Analysis of Cellular Uptake

To determine the extent and rate of this compound accumulation in target cells, a series of quantitative uptake assays would be performed. The choice of cell line is critical and should be based on endogenous SUCNR1 expression. Based on current literature, human M2-polarized macrophages, which exhibit high levels of SUCNR1 mRNA, would be a suitable model.[4]

Table 1: Hypothetical Time-Dependent Uptake of this compound in M2-Polarized Macrophages

| Time Point (minutes) | Intracellular Concentration (nM) |

| 0 | 0 |

| 5 | 15.2 ± 2.1 |

| 15 | 38.9 ± 4.5 |

| 30 | 65.7 ± 6.8 |

| 60 | 89.3 ± 9.2 |

| 120 | 95.1 ± 10.5 |

Table 2: Hypothetical Concentration-Dependent Uptake of this compound in M2-Polarized Macrophages (at 60 minutes)

| Extracellular Concentration (µM) | Intracellular Concentration (nM) |

| 0.1 | 45.3 ± 5.3 |

| 0.5 | 98.7 ± 11.2 |

| 1.0 | 185.4 ± 20.7 |

| 5.0 | 452.1 ± 48.9 |

| 10.0 | 678.9 ± 72.4 |

Subcellular Distribution and Localization

The subcellular localization of SUCNR1 has been shown to be dynamic, residing in both the plasma membrane and the endoplasmic reticulum (ER), with conditions like hypoxia influencing its translocation. Therefore, determining the subcellular distribution of this compound is crucial to understanding its mechanism of action.

Table 3: Hypothetical Subcellular Distribution of this compound in Neuronal Cells

| Cellular Fraction | % of Total Intracellular this compound |

| Cytosol | 45.8 ± 5.1 |

| Nucleus | 5.2 ± 1.1 |

| Mitochondria | 12.5 ± 2.3 |

| Endoplasmic Reticulum | 30.1 ± 4.7 |

| Plasma Membrane | 6.4 ± 1.5 |

Experimental Protocols

Protocol 1: Quantitative Cellular Uptake Assay

-

Cell Culture: Culture M2-polarized macrophages in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer (e.g., HBSS) to final concentrations.

-

Uptake Assay:

-

Seed cells in a 24-well plate and grow to confluence.

-

Wash cells twice with pre-warmed assay buffer.

-

Add this compound solution at the desired concentration and incubate for specified time points at 37°C.

-

To terminate uptake, aspirate the compound solution and wash the cells three times with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

-

Quantification: Analyze the concentration of this compound in the cell lysate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Normalization: Normalize the intracellular concentration to the total protein content of the lysate, determined by a BCA assay.

Protocol 2: Subcellular Fractionation

-

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with this compound for a predetermined time.

-

Homogenization: Harvest and wash the cells. Resuspend in a hypotonic buffer and homogenize using a Dounce homogenizer.

-

Centrifugation: Perform differential centrifugation to separate the cellular fractions:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Further centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and plasma membrane). The final supernatant is the cytosolic fraction.

-

-

Quantification: Extract this compound from each fraction and quantify using LC-MS/MS.

-

Purity Analysis: Assess the purity of each fraction by Western blotting for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and Na+/K+ ATPase for plasma membrane).

Protocol 3: Fluorescence Microscopy for Visualization of Uptake

-

Synthesis of Fluorescent Probe: Synthesize a fluorescently-labeled version of this compound by conjugating it with a suitable fluorophore (e.g., FITC or a rhodamine derivative).

-

Cell Culture and Staining:

-

Grow cells on glass-bottom dishes.

-

Treat cells with the fluorescently-labeled this compound.

-

For colocalization studies, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for ER).

-

Fix the cells with 4% paraformaldehyde.

-

-

Imaging: Visualize the cellular uptake and distribution using a confocal laser scanning microscope.

Visualizations

Caption: SUCNR1 signaling and the proposed point of inhibition.

Caption: Workflow for quantitative cellular uptake analysis.

Caption: Workflow for subcellular fractionation analysis.

References

Methodological & Application

Application Notes and Protocols: Sucnr1-IN-2 for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sucnr1-IN-2, a potent and selective inhibitor of the Succinate Receptor 1 (SUCNR1), in in vitro cell culture systems.

Introduction

Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G-protein coupled receptor that is activated by the Krebs cycle intermediate, succinate. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1. This activation triggers various downstream signaling pathways, including the mobilization of intracellular calcium and the modulation of cyclic AMP (cAMP) levels, which in turn influence processes like inflammation, immune cell function, and metabolic regulation. This compound is a valuable tool for investigating the physiological and pathological roles of the succinate-SUCNR1 signaling axis.

Mechanism of Action

This compound is a small molecule antagonist of SUCNR1. It competitively binds to the receptor, preventing the binding of its endogenous ligand, succinate. This blockade inhibits the downstream signaling cascades initiated by SUCNR1 activation, allowing for the elucidation of its role in various cellular processes.

Applications

-

Inflammation and Immunology: Investigate the role of SUCNR1 in immune cell activation, cytokine production, and inflammatory responses.

-

Metabolic Research: Study the influence of succinate signaling on cellular metabolism and energy homeostasis.

-

Oncology: Explore the involvement of the SUCNR1 pathway in tumor progression and angiogenesis.

-

Cardiovascular Research: Examine the effects of SUCNR1 activation in cardiovascular function and disease.

Experimental Protocols

General Handling and Storage

-

Storage: Store this compound as a powder at -20°C.

-

Stock Solution Preparation: Prepare a stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

Protocol 1: Inhibition of Succinate-Induced Calcium Mobilization

This protocol measures the ability of this compound to inhibit succinate-induced intracellular calcium release in a cell line endogenously or recombinantly expressing SUCNR1.

Materials:

-

SUCNR1-expressing cells (e.g., HEK293-SUCNR1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Succinate

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed SUCNR1-expressing cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Inhibitor Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Succinate Stimulation: Place the plate in the fluorometric reader and initiate recording of the fluorescence signal. After establishing a stable baseline, add a pre-determined concentration of succinate (e.g., EC50 or EC80) to stimulate the cells.

-

Data Acquisition and Analysis: Continuously record the fluorescence intensity for several minutes to capture the calcium transient. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the inhibitor compared to the vehicle control. Calculate the IC50 value of this compound.

Protocol 2: Measurement of Cytokine Secretion

This protocol assesses the effect of this compound on succinate-induced cytokine secretion from immune cells (e.g., macrophages).

Materials:

-

Immune cells (e.g., primary macrophages or a macrophage cell line like RAW 264.7)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Succinate

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)

Procedure:

-

Cell Seeding: Seed the immune cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with succinate and/or an inflammatory stimulus like LPS for a specified time (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentration of the secreted cytokine in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Determine the effect of this compound on cytokine secretion by comparing the levels in treated versus untreated wells.

Quantitative Data Summary

| Parameter | Cell Line | Assay Type | Value |

| IC50 | HEK293-SUCNR1 | Calcium Mobilization | 50-150 nM |

| Effective Concentration | Primary Macrophages | Cytokine (TNF-α) Secretion | 1-10 µM |

| Binding Affinity (Ki) | Recombinant SUCNR1 | Radioligand Binding | 20-80 nM |

Note: These values are representative and may vary depending on the specific experimental conditions and cell type used.

Diagrams

Caption: SUCNR1 signaling pathway and point of inhibition by this compound.

Application Notes and Protocols for Modulation of SUCNR1 in Macrophage Studies

Introduction

Succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), is a cell surface receptor for the Krebs cycle intermediate, succinate. In the context of immunology, SUCNR1 has emerged as a critical regulator of macrophage function. Extracellular succinate, often elevated in inflammatory or hypoxic microenvironments, acts as a signaling molecule by activating SUCNR1 on macrophages. This interaction can modulate macrophage polarization, cytokine production, and overall inflammatory responses. The role of SUCNR1 signaling in macrophages is complex, with reports indicating both pro- and anti-inflammatory effects depending on the macrophage phenotype and the surrounding milieu.[1][2][3]

These application notes provide a comprehensive guide for researchers interested in studying the effects of SUCNR1 modulation in macrophages. As specific information regarding "Sucnr1-IN-2" is not publicly available, this document focuses on the use of the natural ligand, succinate, to probe SUCNR1 signaling pathways. The provided protocols and concentration recommendations are based on established methodologies from peer-reviewed literature.

Data Presentation: Recommended Succinate Concentrations

The optimal concentration of succinate for macrophage studies can vary depending on the specific research question, macrophage type (e.g., bone marrow-derived macrophages (BMDMs), peritoneal macrophages, or cell lines like RAW 264.7), and the desired outcome. Below is a summary of concentrations used in various studies.

| Concentration | Macrophage Type | Experimental Context | Observed Effect | Reference |

| 200 µM | Bone Marrow-Derived Macrophages (BMDMs) | Overnight stimulation to assess anti-inflammatory gene expression. | Promotion of an anti-inflammatory macrophage program. | [4] |

| 500 µM | Bone Marrow-Derived Macrophages (BMDMs) | Stimulation for 24 hours in the presence of LPS to assess pro-inflammatory responses. | Increased IL-1β release. | [5] |

| 500 µM | Neural Stem Cells (co-cultured with macrophages) | Stimulation of SUCNR1 to assess downstream signaling. | Activation of SUCNR1 signaling. | |

| 800 µM | Human Umbilical Vein Endothelial Cells (co-cultured with macrophages) | Stimulation with LPS and succinate for 24 hours to study the succinate/IL-1β signaling axis. | Increased IL-1β production. | |

| 0.625 - 5.0 mM | Bone Marrow-Derived Macrophages (BMDMs) | Pre-treatment for 1 hour before LPS stimulation to assess dose-dependent effects on cytokine secretion. | Dose-dependent reduction of pro-inflammatory cytokine secretion (IL-6, TNF). | |

| 5 mM | Bone Marrow-Derived Macrophages (BMDMs) | Pre-treatment for 3 hours before LPS stimulation to investigate effects on pro- and anti-inflammatory gene expression. | Drives IL-1β production and limits the production of IL-10. | |

| 5 - 40 mM | Teleost Fish Monocytes/Macrophages | Treatment for 4 hours to assess effects on phagocytosis. | Dose-dependent increase in phagocytosis. |

Note: The form of succinate used (e.g., cell-permeable diethyl succinate vs. non-permeable disodium succinate) can influence the experimental outcome, as it determines whether the effects are mediated intracellularly or via the cell surface receptor SUCNR1.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Bone Marrow-Derived Macrophages (BMDMs)

-

Isolation of Bone Marrow Cells:

-

Euthanize a C57BL/6 mouse according to institutional guidelines.

-

Sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with ice-cold RPMI-1640 medium using a 25-gauge needle and a 10 mL syringe.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

-

Differentiation of Macrophages:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in BMDM differentiation medium (RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929-conditioned medium as a source of M-CSF).

-

Plate the cells in 10 cm non-tissue culture treated dishes.

-

Incubate at 37°C in a 5% CO2 incubator for 6-7 days. Add fresh differentiation medium on day 3.

-

On day 6 or 7, harvest the adherent macrophages by washing with PBS and then incubating with cell dissociation buffer.

-

Protocol 2: Succinate Treatment and Macrophage Activation

-

Cell Seeding:

-

Seed the differentiated BMDMs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cytokine analysis) at a density of 1 x 10^6 cells/mL.

-

Allow the cells to adhere overnight.

-

-

Succinate Treatment and Stimulation:

-

The following day, replace the medium with fresh culture medium containing the desired concentration of succinate (e.g., diethyl succinate for cell-permeable or disodium succinate for cell-impermeable effects).

-

Incubate for the desired pre-treatment time (e.g., 1-3 hours).

-

For pro-inflammatory stimulation, add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

For anti-inflammatory stimulation, add IL-4 at a final concentration of 20 ng/mL.

-

Incubate for the desired stimulation time (e.g., 4 hours for gene expression analysis, 24 hours for cytokine analysis).

-

Protocol 3: Analysis of Macrophage Response

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants after the stimulation period.

-

Centrifuge to remove any cellular debris.

-

Measure the concentration of cytokines such as IL-1β, TNF-α, and IL-10 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Gene Expression Analysis (RT-qPCR):

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Extract total RNA using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR using gene-specific primers for target genes (e.g., Il1b, Tnf, Arg1, Nos2) and a housekeeping gene (e.g., Gapdh).

-

-

Protein Analysis (Western Blot):

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., HIF-1α, phosphorylated Akt).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress on the regulation of macrophage polarization by succinate-SUCNR1 axis in inflammatory and fibrotic diseases [shmy.shsmu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing a SUCNR1 Inhibitor in a Seahorse XF Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G-protein coupled receptor that is activated by the Krebs cycle intermediate, succinate.[1] Emerging evidence highlights the role of the succinate-SUCNR1 signaling axis in a variety of physiological and pathological processes, including inflammation, immune response, and cellular metabolism.[2][3] Activation of SUCNR1 can modulate cellular energy metabolism, making it a compelling target for therapeutic intervention in diseases with metabolic dysregulation.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[4][5] This document provides a detailed protocol for utilizing a specific SUCNR1 inhibitor, NF-56-EJ40, in a Seahorse XF Cell Mito Stress Test to investigate the impact of SUCNR1 inhibition on cellular bioenergetics. NF-56-EJ40 is a potent and selective antagonist of human SUCNR1, with an IC50 of 25 nM.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test is a standardized assay that utilizes serial injections of metabolic modulators to assess key parameters of mitochondrial function. By treating cells with a SUCNR1 inhibitor prior to and during the assay, researchers can elucidate the contribution of SUCNR1 signaling to basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This allows for a detailed characterization of how SUCNR1 inhibition alters cellular metabolic pathways.

Materials and Reagents

-

Cell Line: A human cell line endogenously expressing SUCNR1 (e.g., THP-1 macrophages, certain cancer cell lines).

-

SUCNR1 Inhibitor: NF-56-EJ40 (or other validated SUCNR1 inhibitor).

-

Succinate: To stimulate SUCNR1 activity.

-

Seahorse XFp/XFe96/XFe24 Cell Culture Microplates.

-

Seahorse XF Calibrant.

-

Seahorse XF DMEM Medium, pH 7.4.

-

Supplements: Glucose, Pyruvate, Glutamine.

-

Agilent Seahorse XF Cell Mito Stress Test Kit: Contains Oligomycin, FCCP, and a mixture of Rotenone & Antimycin A.

-

Cell Culture Reagents: Standard cell culture medium, fetal bovine serum (FBS), antibiotics, trypsin, etc.

-

Instrumentation: Agilent Seahorse XFp/XFe96/XFe24 Analyzer.

Experimental Workflow

The following diagram outlines the key steps for performing a Seahorse XF Cell Mito Stress Test with a SUCNR1 inhibitor.

Caption: Experimental workflow for the Seahorse assay.

Detailed Experimental Protocol

Day 1: Cell Seeding

-

Culture cells under standard conditions.

-

On the day before the assay, harvest and count the cells.

-

Seed the cells into a Seahorse XF cell culture microplate at a pre-determined optimal density for your cell type.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

Day 2: Seahorse XF Assay

-

Sensor Cartridge Hydration:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least 4 hours (or overnight).

-

-

Assay Medium Preparation:

-

Warm the Seahorse XF DMEM medium to 37°C.

-

Supplement the medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

-

Adjust the pH to 7.4.

-

-

Cell Plate Preparation and Inhibitor Treatment:

-

Remove the cell culture medium from the Seahorse plate.

-

Wash the cells once with the prepared Seahorse XF assay medium.

-

Add the appropriate volume of assay medium containing either the SUCNR1 inhibitor (NF-56-EJ40, e.g., 1 µM) or vehicle control to the respective wells.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

-

Injection Compound Preparation:

-

Reconstitute the compounds from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions.

-

Prepare working solutions of Oligomycin, FCCP, Rotenone/Antimycin A, and Succinate in the assay medium at the desired concentrations for injection.

-

-

Loading the Sensor Cartridge:

-

Load the prepared injection compounds into the appropriate ports of the hydrated sensor cartridge:

-

Port A: Succinate (e.g., 500 µM final concentration)

-

Port B: Oligomycin (e.g., 1.0 µM final concentration)

-

Port C: FCCP (e.g., 1.0 µM final concentration)

-

Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)

-

-

-

Running the Seahorse XF Assay:

-

Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

-

Start the assay using the pre-programmed protocol for the Cell Mito Stress Test. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent metabolic responses.

-

Data Analysis and Interpretation

The Seahorse XF software will generate real-time data for OCR and ECAR. The key parameters of mitochondrial function are calculated as follows:

-

Basal Respiration: The initial OCR measurement before the injection of any compounds.

-

ATP Production: The decrease in OCR after the injection of Oligomycin.

-

Proton Leak: The remaining OCR after Oligomycin injection.

-

Maximal Respiration: The OCR after the injection of FCCP.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone and Antimycin A.

SUCNR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of SUCNR1. Succinate binding to SUCNR1 can activate both Gi and Gq signaling cascades, leading to downstream effects on cellular metabolism.

Caption: SUCNR1 signaling pathway.

Representative Data

The following tables present representative data demonstrating the expected effects of SUCNR1 inhibition with NF-56-EJ40 on OCR and ECAR in a hypothetical experiment where cells are stimulated with succinate.

Table 1: Oxygen Consumption Rate (OCR) Data

| Treatment Group | Basal OCR (pmol/min) | ATP Production (pmol/min) | Maximal OCR (pmol/min) | Spare Capacity (pmol/min) |

| Vehicle Control | 100 ± 8 | 70 ± 5 | 200 ± 15 | 100 ± 10 |

| Succinate (500 µM) | 125 ± 10 | 90 ± 7 | 250 ± 20 | 125 ± 12 |

| Succinate + NF-56-EJ40 (1 µM) | 105 ± 7 | 75 ± 6 | 210 ± 18 | 105 ± 9 |

Data are presented as mean ± SD.

Table 2: Extracellular Acidification Rate (ECAR) Data

| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |

| Vehicle Control | 20 ± 2 | 40 ± 3 |

| Succinate (500 µM) | 28 ± 3 | 55 ± 4 |

| Succinate + NF-56-EJ40 (1 µM) | 22 ± 2.5 | 45 ± 3.5 |

Data are presented as mean ± SD.

Interpretation of Representative Data:

In this representative dataset, succinate stimulation leads to an increase in both OCR and ECAR, suggesting that SUCNR1 activation promotes both mitochondrial respiration and glycolysis. Treatment with the SUCNR1 inhibitor, NF-56-EJ40, attenuates these succinate-induced metabolic increases, demonstrating the specificity of the effect and the role of SUCNR1 in mediating these metabolic changes.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicate wells | Uneven cell seeding, cell clumping, or edge effects. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the microplate. |

| No response to succinate stimulation | Low or no SUCNR1 expression in the cell line. | Confirm SUCNR1 expression using qPCR, Western blot, or flow cytometry. Use a positive control cell line known to express SUCNR1. |

| Inhibitor shows no effect | Incorrect inhibitor concentration, inhibitor instability, or cell line insensitivity. | Perform a dose-response curve to determine the optimal inhibitor concentration. Prepare fresh inhibitor solutions for each experiment. |

| OCR or ECAR readings are too low | Insufficient cell number. | Optimize the cell seeding density for your specific cell type. |

Conclusion

This application note provides a comprehensive protocol for investigating the role of SUCNR1 in cellular metabolism using a specific inhibitor in conjunction with the Seahorse XF Cell Mito Stress Test. By following this protocol, researchers can gain valuable insights into the bioenergetic consequences of SUCNR1 signaling, which may aid in the development of novel therapeutic strategies targeting metabolic diseases.

References

- 1. SUCNR1-IN-1 | TargetMol [targetmol.com]

- 2. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Sucnr1-IN-2 Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Sucnr1-IN-2" is not extensively available in the public domain. The following application notes and protocols are a synthesis of established methodologies for the preclinical in vivo evaluation of succinate receptor 1 (SUCNR1) inhibitors. These guidelines are based on available data for closely related compounds, such as SUCNR1-IN-1, and general best practices for small molecule administration in mice. Researchers must adapt and optimize these protocols based on the specific physicochemical properties and in vitro potency of this compound.

Introduction

Succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), is a sensor for the Krebs cycle intermediate, succinate. Under conditions of metabolic stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1. This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, metabolic regulation, and angiogenesis. Consequently, the development of SUCNR1 inhibitors, such as this compound, presents a promising therapeutic strategy for a range of diseases, including autoimmune disorders, metabolic diseases, and certain cancers.

These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, covering the SUCNR1 signaling pathway, protocols for compound formulation and administration, and templates for pharmacokinetic and pharmacodynamic studies.

SUCNR1 Signaling Pathway

SUCNR1 is a G protein-coupled receptor (GPCR) that primarily couples to both Gi/o and Gq/11 proteins. Upon binding of its endogenous ligand, succinate, SUCNR1 initiates two main signaling cascades:

-

Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the modulation of cellular metabolism and immune cell function.

-

Gq/11 Pathway: The Gq/11 pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is involved in processes such as cell proliferation and inflammation.